molecular formula C7H4ClN3S B8804931 4-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine

4-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine

Cat. No.: B8804931
M. Wt: 197.65 g/mol
InChI Key: RFBQTVUUQQKKQP-UHFFFAOYSA-N
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Description

4-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClN3S

Molecular Weight

197.65 g/mol

IUPAC Name

5-chloro-3-pyridin-4-yl-1,2,4-thiadiazole

InChI

InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H

InChI Key

RFBQTVUUQQKKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NSC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of isonicotinimidamide hydrochloride (1.0 g, 6.35 mmol) and NEt3 (3.21 g, 4.42 mL, 31.7 mmol) in 50 mL DCM was cooled to −5 and −10° C. Perchloromethyl mercaptan (1.3 g, 763 μl, 6.98 mmol) in 10 mL DCM was added drop wise over 1 h. The mixture was warmed to 0° C. over 30 min and stirred for 2 h. Water (50 mL) and 2M NaOH (10 mL) was added. The suspension was filtrated. The organic layer was extracted with DCM and washed with brine (50 mL) and the aqueous layer was extracted with DCM (50 mL). The organic layers were combined, dried over Na2SO4 and filtered off. The crude product was concentrated under vacuum and the residue dissolved in DCM, taken up on Isolute® and purified by column chromatography on silica eluting with a gradient formed from heptane and EtOAc to yield after evaporation of the product containing fraction 0.43 g (34%) of the title compound as a brown solid. MS (m/e): 198.1 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.42 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
763 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of pyridine-4-carboximidamide hydrochloride (2.00 g, 12.7 mmol) and perchloromethyl mercaptan (1.75 ml, 16.3 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (3.26 g, 81.5 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1 to give 150 mg (5.98%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
5.98%

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